2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-6-2-3-9(13)10(4-6)14-11(15)7-5-8(7)12(16)17/h2-4,7-8H,5H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQJJIYOGSNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Fluorinated Phenyl Intermediate: The starting material, 2-fluoro-5-methylphenylamine, is reacted with phosgene to form the corresponding isocyanate.
Cyclopropanation: The isocyanate intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.
Carboxylation: The resulting cyclopropane intermediate is carboxylated using carbon dioxide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Acid-Catalyzed Reactions
The carboxylic acid group can undergo various transformations under acidic conditions:
| Reaction Type | Description |
|---|---|
| Esterification | Reaction with alcohols to form esters, which can be hydrolyzed back to the acid under basic conditions. |
| Decarboxylation | Loss of carbon dioxide when heated, leading to the formation of cyclopropyl derivatives. |
Base-Catalyzed Reactions
Under basic conditions, the compound can participate in:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The fluorine atom can be substituted by nucleophiles, enhancing the compound's reactivity towards various electrophiles. |
| Deprotonation | The carboxylic acid can be deprotonated to form carboxylate anions, which are more nucleophilic and can participate in further reactions. |
Biological Reactions
The compound has shown potential in biological systems:
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Enzymatic Hydrolysis : The carbamoyl group can be hydrolyzed by enzymes, releasing the corresponding amine and carboxylic acid.
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Antioxidant Activity : Studies indicate that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in pharmaceutical applications .
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Research Findings
Recent studies have highlighted the potential applications and biological activities of compounds related to 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid:
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A study demonstrated that derivatives possess significant inhibition on the proliferation of human leukemia cell lines without showing cytotoxic effects on normal cells .
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Another research indicated that modifications at the phenyl ring could enhance antioxidant activity, suggesting avenues for drug development targeting oxidative stress-related diseases .
The chemical reactions associated with this compound reveal its versatility as a chemical entity with potential therapeutic applications. Ongoing research into its derivatives may lead to novel compounds with enhanced biological activities and improved pharmacological profiles.
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References
Scientific Research Applications
Drug Design
The presence of fluorine in the structure of 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design. Fluorinated compounds often exhibit improved binding affinity to biological targets due to their unique electronic properties .
GPR88 Agonist Development
Recent studies have indicated that compounds related to this cyclopropane structure can act as agonists for GPR88, a receptor implicated in various neurological disorders. The design and synthesis of GPR88 agonists based on the 2-PCCA scaffold have shown promising results in enhancing brain penetration and efficacy .
Case Study 1: GPR88 Agonists
A study focused on the structure-activity relationship (SAR) of compounds derived from the cyclopropane framework demonstrated that modifications at specific positions could lead to potent GPR88 agonists. For instance, the introduction of different substituents on the aromatic ring significantly influenced receptor binding and activity .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of derivatives of this compound. These derivatives were tested against various cancer cell lines, revealing cytotoxic effects that suggest potential therapeutic applications in oncology .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Molecular weight inferred from structure.
Key Observations:
Substituent Position and Bioactivity: The position of the fluorine atom on the phenyl ring significantly influences biological activity. For example, the 4-fluorophenyl derivative in Table 1 exhibits antimicrobial properties, while the 3-fluorophenyl analogue is linked to analgesic effects . The target compound’s 2-fluoro-5-methylphenyl group may enhance steric hindrance or modulate receptor binding compared to these analogues.
Carboxylic Acid vs. Amide Derivatives :
- Cyclopropanecarboxylic acids (e.g., cyclanilide) are often used in agrochemicals due to their stability and hydrogen-bonding capacity , whereas carboxamides (e.g., diethylamide derivatives) are more common in drug discovery for improved bioavailability .
Thermal Stability :
- Melting points vary widely among analogues (78–155°C), correlating with crystallinity and intermolecular interactions. The pyrrolidinyl-substituted compound (154.7–155.0°C) exhibits higher thermal stability due to stronger hydrogen bonding from the secondary amine .
Physicochemical and Spectral Comparisons
Table 2: Spectroscopic Data for Selected Analogues
- NMR Trends : The carboxamide carbonyl ($^{13}\text{C}$ ~172–173 ppm) and fluorinated aromatic carbons ($^{13}\text{C}$ ~161 ppm, $J_{C-F}$ ~245 Hz) are consistent across fluorophenyl derivatives .
- IR Signatures : Stretching frequencies for C=O (1620–1617 cm$^{-1}$) and C-F (1159–1507 cm$^{-1}$) confirm functional group integrity .
Biological Activity
The compound 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorinated aromatic ring and a carbamoyl moiety. Its molecular formula is with a molecular weight of approximately 237.23 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Enzyme Inhibition Studies
Research has shown that compounds containing carbamoyl groups can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives of salicylanilide N,N-disubstituted (thio)carbamates have demonstrated varying degrees of inhibition against these enzymes, with IC50 values ranging from 1.60 to 311.0 µM .
| Compound Type | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Salicylanilide derivatives | 1.60 - 311.0 | Lower than AChE values |
Antimicrobial Activity
Compounds structurally related to this compound have exhibited notable antimicrobial activity. For instance, certain pyrazole derivatives have shown effective antifungal properties against various pathogens . While direct studies on this specific compound are lacking, its structural analogs suggest similar potential.
Neuropharmacological Implications
The potential neuropharmacological effects of this compound are yet to be fully explored. However, the structural characteristics indicate possible interactions with neurotransmitter systems, particularly those involving glycine sites within NMDA receptor complexes . Such interactions could lead to protective effects against neurotoxicity.
Q & A
Basic: What are the key considerations for synthesizing 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in a laboratory setting?
Methodological Answer:
- Cyclopropanation : Use transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds to form the strained cyclopropane ring. Ensure stereochemical control by selecting chiral ligands or enantiopure starting materials .
- Carbamoyl Group Introduction : React the cyclopropane intermediate with 2-fluoro-5-methylphenyl isocyanate under anhydrous conditions. Monitor reaction progress via TLC or HPLC to avoid over-functionalization .
- Carboxylic Acid Stability : Protect the carboxylic acid group during synthesis (e.g., as an ester) to prevent unwanted side reactions. Deprotect using mild acidic or basic conditions (e.g., LiOH in THF/water) .
Basic: How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamoyl group or cyclopropane ring opening. Avoid exposure to moisture and light .
- Safety Protocols : Use PPE (gloves, lab coats, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize acidic residues before disposal. Collect organic waste in designated containers for incineration by licensed facilities .
Basic: What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 5–10 Hz for trans-substituted cyclopropanes) and carbamoyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da). Electrospray ionization (ESI) is preferred for polar functional groups .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for carboxylic acid and carbamoyl groups) to confirm functionalization .
Advanced: What strategies can be employed to resolve contradictory data regarding the compound’s inhibitory potency in enzyme assays?
Methodological Answer:
- Structural Analog Comparison : Synthesize analogs with modified substituents (e.g., methyl vs. trifluoromethyl groups) to assess steric/electronic effects on activity. Example: Methyl substitution at C-1 of cyclopropane derivatives showed minimal impact on potency in kynurenine pathway inhibition studies .
- Assay Optimization : Control variables like buffer pH, temperature, and enzyme concentration. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm results .
- Molecular Docking : Perform computational simulations to predict binding modes and identify conflicting steric interactions in active sites .
Advanced: How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the cyclopropane ring’s strain energy and flexibility to assess conformational stability in binding pockets .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to evaluate hydrogen-bonding interactions between the carbamoyl group and target residues .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituting fluorine or methyl groups on the phenyl ring .
Advanced: What are the challenges in optimizing the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) or formulate as a salt (e.g., sodium carboxylate) without destabilizing the cyclopropane ring .
- Metabolic Stability : Replace labile groups (e.g., ester-protected carboxylic acids) with bioisosteres. Monitor CYP450-mediated degradation using liver microsome assays .
- Blood-Brain Barrier Penetration : Modify logP values via substituent tuning (e.g., fluorination) while maintaining molecular weight <500 Da .
Advanced: How does the cyclopropane ring’s strain energy influence the compound’s reactivity in synthetic or biological contexts?
Methodological Answer:
- Ring-Opening Reactions : Assess susceptibility to nucleophiles (e.g., thiols or amines) under physiological conditions. Use kinetic studies to compare stability with non-strained analogs .
- Biological Activity Correlation : Compare inhibitory potency of cyclopropane-containing analogs vs. non-cyclopropane derivatives to quantify strain-induced binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
